2-[(6-Chloropyridin-3-yl)formamido]acetic acid
CAS No.: 1099143-66-4
Cat. No.: VC2997776
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid - 1099143-66-4](/images/structure/VC2997776.png)
Specification
CAS No. | 1099143-66-4 |
---|---|
Molecular Formula | C8H7ClN2O3 |
Molecular Weight | 214.6 g/mol |
IUPAC Name | 2-[(6-chloropyridine-3-carbonyl)amino]acetic acid |
Standard InChI | InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
Standard InChI Key | VGSLNHSCEKVAIM-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(=O)NCC(=O)O)Cl |
Canonical SMILES | C1=CC(=NC=C1C(=O)NCC(=O)O)Cl |
Introduction
Chemical Structure and Properties
2-[(6-chloropyridin-3-yl)formamido]acetic acid is a chloropyridine derivative with the molecular formula C8H7ClN2O3 . This compound contains a 6-chloropyridine ring with a formamido group connecting to an acetic acid moiety. The structural elements combine to create a compound with both acidic and heteroaromatic properties.
Physical Properties
The compound exists in its pure form as a solid with the following key physical and chemical characteristics:
Property | Value |
---|---|
CAS Number | 1099143-66-4 |
Molecular Formula | C8H7ClN2O3 |
Molecular Weight | Approximately 214.6 g/mol |
Physical State | Solid |
Purity (Commercial) | 95.0%+ |
Storage Condition | Ambient temperature |
The structure of 2-[(6-chloropyridin-3-yl)formamido]acetic acid includes several functional groups that contribute to its chemical reactivity. The carboxylic acid moiety provides acidic properties, while the amide linkage and pyridine ring contribute to its potential for hydrogen bonding and coordination chemistry .
Chemical Reactivity
While specific reactivity data for 2-[(6-chloropyridin-3-yl)formamido]acetic acid is limited in the scientific literature, its structure suggests several reactive characteristics:
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The carboxylic acid group can participate in typical acid-base reactions and esterification processes.
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The amide linkage provides stability but can undergo hydrolysis under harsh conditions.
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The chloropyridine moiety may participate in nucleophilic aromatic substitution reactions.
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The compound likely exhibits hydrogen bonding capabilities through its amide and carboxylic acid functionalities.
Synthesis and Production
Industrial Production
The compound appears to be produced commercially at a relatively small scale for laboratory and research purposes, as evidenced by its availability through chemical suppliers like Fluorochem Ltd via Novachem . The commercial production likely follows established methods for amide bond formation and heterocyclic chemistry.
Specification | Value |
---|---|
Purity | ≥95.0% |
Form | Not specified (likely solid) |
Concentration | Neat (undiluted) |
ISO Code | ISO 9001 |
SKU | F521224-1G |
These specifications indicate that the compound is provided in research-grade quality, suitable for most laboratory applications .
Related Compounds and Structural Comparisons
While 2-[(6-chloropyridin-3-yl)formamido]acetic acid has specific structural features, examining related compounds can provide context for understanding its properties and potential applications.
Structural Analogs
Several structurally related compounds appear in the chemical literature:
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2-(6-Chloropyridin-3-yl)acetic acid (CAS: 39891-13-9): This compound lacks the formamido group present in our target molecule and has the molecular formula C7H6ClNO2 .
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2-[(3-Chlorophenyl)formamido]acetic acid (CAS: 448): This compound contains a chlorophenyl group instead of a chloropyridine group and is also known as m-chlorohippuric acid .
Comparative Properties
Comparing the properties of these related compounds provides insights into the potential characteristics of 2-[(6-chloropyridin-3-yl)formamido]acetic acid:
This comparison suggests that our target compound would likely have acidic properties similar to the related compounds, with potential differences in solubility and reactivity due to the presence of the formamido group.
Research Context and Future Directions
The limited specific information available about 2-[(6-chloropyridin-3-yl)formamido]acetic acid in the scientific literature suggests several potential research directions.
Synthetic Utility
The compound's structure suggests it could serve as an intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for further functionalization, while the chloropyridine moiety offers opportunities for cross-coupling reactions and nucleophilic substitutions.
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